molecular formula C19H19N3O5S B2772489 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide CAS No. 941949-53-7

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2772489
CAS No.: 941949-53-7
M. Wt: 401.44
InChI Key: QKMOALVOYPMBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyclopropanecarbonyl group, and a nitrobenzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-19(13-3-4-13)21-11-1-2-14-12-15(5-10-18(14)21)20-28(26,27)17-8-6-16(7-9-17)22(24)25/h5-10,12-13,20H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOALVOYPMBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its quinoline core and nitrobenzenesulfonamide moiety make it particularly interesting for research in medicinal chemistry and drug development.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H21N3O4S and a molecular weight of 403.43054 g/mol. Its structure features a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H21N3O4S
Molecular Weight403.43054 g/mol
IUPAC NameThis compound
SMILES StringO=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

Antimicrobial Activity

Nitro-containing compounds are often associated with antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that interact with DNA, leading to cell death. Similar mechanisms may be expected for this compound, suggesting potential as an antimicrobial agent against various pathogens .

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Studies on related nitro compounds have shown that they can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, the inhibition of topoisomerases and other critical pathways has been documented in similar sulfonamide derivatives. The specific action of this compound on cancer cells remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

Nitro compounds are known to exhibit anti-inflammatory properties by modulating inflammatory pathways. The sulfonamide group may enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α) . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair, contributing to its antimicrobial and anticancer effects.
  • Binding Affinity : The cyclopropanecarbonyl group enhances binding affinity to target proteins or receptors within cells.
  • Reduction Mechanism : Upon entering microbial cells, the nitro group may be reduced to form cytotoxic species that damage cellular components.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various nitro compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structures exhibited significant inhibition zones in agar diffusion tests. This supports the hypothesis that this compound could demonstrate comparable efficacy .

Study 2: Anticancer Activity

In vitro studies on sulfonamide derivatives showed promising results in inhibiting the growth of breast cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways. Given the structural similarities with this compound, similar mechanisms might be expected.

Q & A

Basic Question: What are the recommended synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions (e.g., polyphosphoric acid).
  • Step 2: Introduction of the cyclopropanecarbonyl group using cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Step 3: Sulfonylation with 4-nitrobenzenesulfonyl chloride, requiring controlled pH (7–8) and inert atmosphere to avoid side reactions .

Optimization Tips:

  • Temperature: Maintain 0–5°C during sulfonylation to prevent decomposition.
  • Solvent: Use anhydrous DMF for improved solubility of intermediates.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic Question: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the presence of the tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm for nitrobenzene).
    • ¹³C NMR: Identify the cyclopropanecarbonyl carbon (δ 170–175 ppm) and sulfonamide sulfur-linked carbons .
  • Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) with <5 ppm error .
  • HPLC: Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Question: What strategies are effective for resolving contradictions in biological activity data across assays?

Answer:
Discrepancies may arise from assay conditions or compound stability. Follow these steps:

  • Control Experiments:
    • Test compound stability under assay conditions (e.g., pH, temperature) via HPLC to rule out degradation .
    • Use a reference inhibitor (e.g., methotrexate for dihydrofolate reductase assays) to validate assay sensitivity .
  • Dose-Response Curves: Generate IC₅₀ values in triplicate to assess reproducibility.
  • Molecular Dynamics Simulations: Model interactions with target enzymes (e.g., carbonic anhydrase) to identify binding inconsistencies .

Advanced Question: How can the nitro group’s electronic effects influence the compound’s reactivity in further derivatization?

Answer:
The 4-nitro group is a strong electron-withdrawing moiety, which:

  • Activates the Sulfonamide: Enhances electrophilicity at the sulfur center, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Directs Electrophilic Aromatic Substitution: Positions incoming electrophiles meta to the sulfonamide group on the benzene ring.
  • Reduction Potential: The nitro group can be selectively reduced to an amine using H₂/Pd-C or Zn/HCl, enabling access to amino-functionalized derivatives for SAR studies .

Basic Question: What solubility challenges are associated with this compound, and how can they be mitigated?

Answer:
The compound’s low aqueous solubility (logP ~3.5) stems from its hydrophobic tetrahydroquinoline and aromatic groups. Solutions include:

  • Co-solvents: Use DMSO or ethanol (10–20% v/v) in buffer systems.
  • Micellar Encapsulation: Employ poloxamers (e.g., Pluronic F-127) to enhance bioavailability .
  • Salt Formation: Convert the sulfonamide to a sodium salt via treatment with NaOH, improving water solubility for in vitro assays .

Advanced Question: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:
Leverage in silico tools to predict ADME profiles:

  • Molecular Docking (AutoDock Vina): Screen against CYP450 isoforms to assess metabolic stability.
  • QSAR Models: Use ADMET Predictor™ or SwissADME to estimate logD, plasma protein binding, and BBB permeability .
  • MD Simulations (GROMACS): Simulate membrane permeation through lipid bilayers to predict oral absorption .

Basic Question: Which analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Employ a triple quadrupole mass spectrometer with MRM mode for high sensitivity (LOQ: 1 ng/mL). Use deuterated internal standards to correct for matrix effects .
  • UV-Vis Spectroscopy: Quantify in vitro samples at λₘₐₓ ≈ 310 nm (nitrobenzene absorption) with a standard curve (R² > 0.99) .

Advanced Question: How can stereochemical outcomes be controlled during synthetic modifications of the tetrahydroquinoline core?

Answer:

  • Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation of the quinoline ring .
  • Protecting Groups: Temporarily block the cyclopropanecarbonyl moiety with tert-butoxycarbonyl (Boc) to prevent racemization during sulfonamide formation .

Advanced Question: What mechanistic hypotheses explain its inhibitory activity against enzyme targets like carbonic anhydrase?

Answer:
The sulfonamide group acts as a zinc-binding motif in the enzyme’s active site:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen binds to Zn²⁺, displacing the catalytic water molecule.
  • Hydrophobic Interactions: The tetrahydroquinoline and cyclopropanecarbonyl groups occupy hydrophobic pockets, enhancing binding affinity (ΔG ≈ -9.5 kcal/mol via docking) .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood during synthesis to avoid inhalation of nitrobenzene-derived vapors.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.